Cas no 2228564-66-5 (2-3-fluoro-5-(trifluoromethyl)phenyl-2-methyloxirane)

2-3-Fluoro-5-(trifluoromethyl)phenyl-2-methyloxirane is a fluorinated epoxide compound characterized by its trifluoromethyl and fluoro-substituted phenyl group. This structure imparts high reactivity and stability, making it valuable in synthetic organic chemistry, particularly in the preparation of fluorinated intermediates. The presence of electron-withdrawing groups enhances its utility in nucleophilic ring-opening reactions, enabling the synthesis of complex fluorinated molecules. Its oxirane ring offers versatility in forming chiral centers, useful in pharmaceutical and agrochemical applications. The compound’s fluorine-rich backbone contributes to improved metabolic stability and lipophilicity in derived products. Suitable for controlled reactions under mild conditions, it serves as a key building block in advanced chemical synthesis.
2-3-fluoro-5-(trifluoromethyl)phenyl-2-methyloxirane structure
2228564-66-5 structure
Product name:2-3-fluoro-5-(trifluoromethyl)phenyl-2-methyloxirane
CAS No:2228564-66-5
MF:C10H8F4O
Molecular Weight:220.163537025452
CID:6583557
PubChem ID:165722606

2-3-fluoro-5-(trifluoromethyl)phenyl-2-methyloxirane 化学的及び物理的性質

名前と識別子

    • 2-3-fluoro-5-(trifluoromethyl)phenyl-2-methyloxirane
    • EN300-1959386
    • 2228564-66-5
    • 2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methyloxirane
    • インチ: 1S/C10H8F4O/c1-9(5-15-9)6-2-7(10(12,13)14)4-8(11)3-6/h2-4H,5H2,1H3
    • InChIKey: ZUMKIRADKWJLDV-UHFFFAOYSA-N
    • SMILES: FC1C=C(C(F)(F)F)C=C(C=1)C1(C)CO1

計算された属性

  • 精确分子量: 220.05112752g/mol
  • 同位素质量: 220.05112752g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 252
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 12.5Ų

2-3-fluoro-5-(trifluoromethyl)phenyl-2-methyloxirane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1959386-0.1g
2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methyloxirane
2228564-66-5
0.1g
$867.0 2023-09-17
Enamine
EN300-1959386-0.5g
2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methyloxirane
2228564-66-5
0.5g
$946.0 2023-09-17
Enamine
EN300-1959386-0.05g
2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methyloxirane
2228564-66-5
0.05g
$827.0 2023-09-17
Enamine
EN300-1959386-1g
2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methyloxirane
2228564-66-5
1g
$986.0 2023-09-17
Enamine
EN300-1959386-5g
2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methyloxirane
2228564-66-5
5g
$2858.0 2023-09-17
Enamine
EN300-1959386-10.0g
2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methyloxirane
2228564-66-5
10g
$4236.0 2023-05-31
Enamine
EN300-1959386-1.0g
2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methyloxirane
2228564-66-5
1g
$986.0 2023-05-31
Enamine
EN300-1959386-5.0g
2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methyloxirane
2228564-66-5
5g
$2858.0 2023-05-31
Enamine
EN300-1959386-0.25g
2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methyloxirane
2228564-66-5
0.25g
$906.0 2023-09-17
Enamine
EN300-1959386-2.5g
2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methyloxirane
2228564-66-5
2.5g
$1931.0 2023-09-17

2-3-fluoro-5-(trifluoromethyl)phenyl-2-methyloxirane 関連文献

2-3-fluoro-5-(trifluoromethyl)phenyl-2-methyloxiraneに関する追加情報

Introduction to 2-3-Fluoro-5-(Trifluoromethyl)phenyl-2-Methyloxirane (CAS No. 2228564-66-5)

2-3-Fluoro-5-(trifluoromethyl)phenyl-2-methyloxirane (CAS No. 2228564-66-5) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This compound is characterized by its distinctive molecular structure, which includes a fluoro-substituted phenyl ring and a methyloxirane moiety. The combination of these functional groups imparts unique chemical properties and reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.

The fluorine atoms in the phenyl ring contribute to the compound's high chemical stability and enhanced biological activity. Fluorine substitution is a common strategy in drug design to improve the pharmacokinetic properties of molecules, such as their solubility, metabolic stability, and binding affinity to target proteins. The trifluoromethyl group, in particular, is known for its strong electron-withdrawing effect, which can significantly influence the electronic properties of the molecule and enhance its reactivity in various chemical transformations.

The methyloxirane moiety, on the other hand, is a highly reactive functional group that can undergo a variety of ring-opening reactions. These reactions are often used to introduce new functional groups or to form complex molecular architectures. The presence of the methyloxirane group in 2-3-fluoro-5-(trifluoromethyl)phenyl-2-methyloxirane makes it an excellent starting material for the synthesis of chiral compounds, which are crucial in pharmaceutical and agrochemical applications.

Recent research has highlighted the potential applications of 2-3-fluoro-5-(trifluoromethyl)phenyl-2-methyloxirane in the development of novel drugs and therapeutic agents. For instance, studies have shown that compounds derived from this intermediate exhibit potent antiviral and anticancer activities. One notable example is the synthesis of a series of fluorinated oxiranes that demonstrated significant inhibition of viral replication in vitro. These findings underscore the importance of fluorine substitution in enhancing the biological activity of small molecules.

In addition to its pharmaceutical applications, 2-3-fluoro-5-(trifluoromethyl)phenyl-2-methyloxirane has also found use in materials science. The unique combination of fluorine atoms and the oxirane ring makes it an attractive candidate for the development of advanced polymers and coatings. These materials often exhibit improved thermal stability, chemical resistance, and mechanical properties, making them suitable for a wide range of industrial applications.

The synthesis of 2-3-fluoro-5-(trifluoromethyl)phenyl-2-methyloxirane typically involves multi-step procedures that require precise control over reaction conditions. Common synthetic routes include nucleophilic substitution reactions, epoxidation reactions, and fluorination steps. Recent advancements in catalytic methods have led to more efficient and environmentally friendly synthetic pathways, reducing both cost and environmental impact.

From a safety perspective, handling 2-3-fluoro-5-(trifluoromethyl)phenyl-2-methyloxirane requires adherence to standard laboratory safety protocols due to its reactivity and potential for forming unstable intermediates. Proper personal protective equipment (PPE) should be worn at all times, and reactions should be conducted under inert conditions to minimize risks.

In conclusion, 2-3-fluoro-5-(trifluoromethyl)phenyl-2-methyloxirane (CAS No. 2228564-66-5) is a highly versatile compound with a wide range of applications in pharmaceutical research, materials science, and organic synthesis. Its unique molecular structure endows it with valuable chemical properties that make it an indispensable intermediate in the development of novel drugs and advanced materials. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern chemistry.

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